

pharmacokinetics pitolisant half-life CYP2D6 metabolism

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Compound Focus: Pitolisant

CAS No.: 362665-56-3

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Core Pharmacokinetic Parameters of Pitolisant

Parameter	Value	Details / Conditions
Half-life ($t_{1/2}$)	Median: ~20 hours [1]	Range: 7.5 to 24.2 hours after a single 35.6 mg dose [1].
Time to Cmax (Tmax)	Median: 3.5 hours [1]	Range: 2 to 5 hours [1].
Primary Metabolic Pathway	Extensive hepatic metabolism [2]	-
Key Metabolizing Enzymes	Cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4 [2].	-
Effect of CYP2D6 Inhibition	Exposure (AUC) increases by 2.2-fold [3].	When used with strong CYP2D6 inhibitors. Dose should be reduced by half [3].
Effect of CYP3A4 Induction	Exposure decreases by 50% [3].	When used with strong CYP3A4 inducers. Dosage adjustments may be required [3].

Metabolism and the Role of CYP2D6

Pitolisant is extensively metabolized in the liver into several inactive metabolites [2]. The CYP2D6 enzyme plays a critical role in this process, and genetic variations in this enzyme can significantly impact drug exposure [4].

- **Pharmacogenomic Considerations:** CYP2D6 is highly polymorphic, with over 170 known allelic variants. Individuals can be classified into phenotypes such as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Normal Metabolizers (NM), and Ultra-rapid Metabolizers (UM) [4].
- **Clinical Impact and Dosing:** For **pitolisant**, the **Poor Metabolizer (PM)** phenotype is of clinical concern. Official prescribing information recommends **dose modification** for CYP2D6 poor metabolizers, similar to the requirement when co-administering with a strong CYP2D6 inhibitor [4].

Detailed Experimental Protocols

The key findings on **pitolisant**'s pharmacokinetics and drug interactions are derived from specific clinical studies. Below is a summary of the methodologies for two pivotal experiments.

Drug Interaction Study with Modafinil

This study assessed the potential pharmacokinetic interaction between **pitolisant** and modafinil, a common narcolepsy treatment [1].

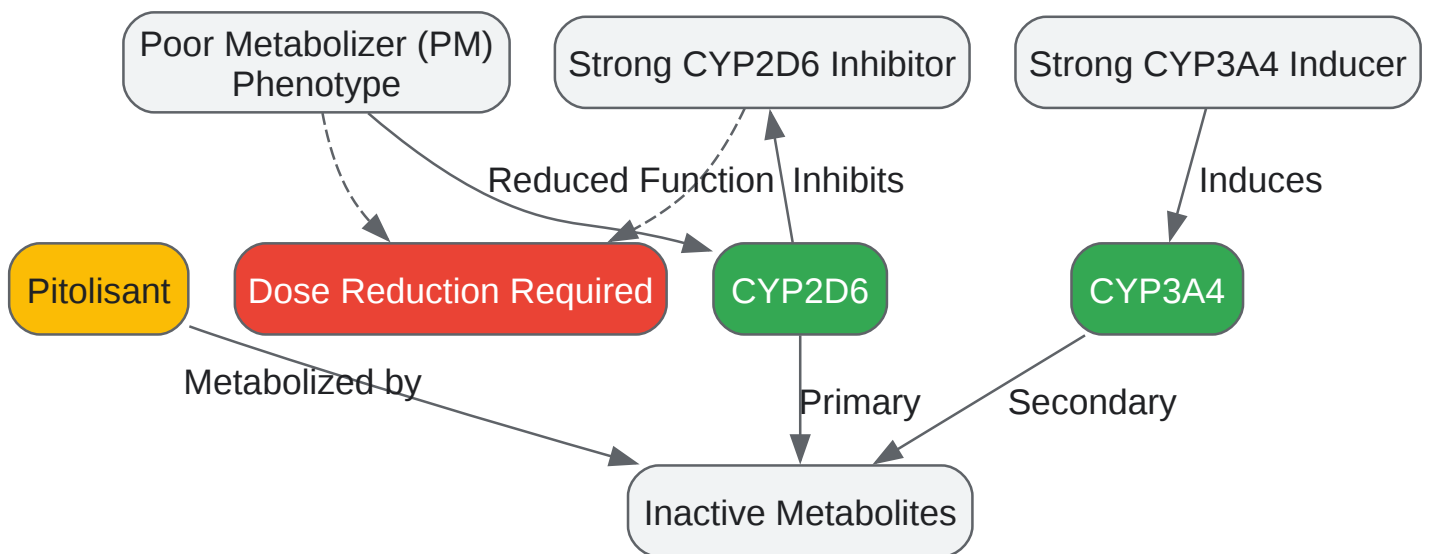
- **Study Design:** An open-label, multi-phase study in **17 healthy male adult subjects**.
- **Dosing Protocol:**
 - A single 35.6 mg dose of **pitolisant** was administered on **Day 1**.
 - Modafinil 200 mg/day was given from **Day 5 to Day 25**.
 - A single combination dose of 35.6 mg **pitolisant** plus 200 mg modafinil was co-administered on **Day 26**.
- **Key Measurements:** Pharmacokinetic parameters (e.g., AUC, C_{max}, half-life) of **pitolisant** were compared when administered alone (Day 1) and in combination with modafinil (Day 26). The study concluded there was **no clinically relevant effect** of either drug on the other's pharmacokinetics [1].

Pharmacokinetic Study in Pediatric Patients

This study characterized the pharmacokinetic profile of **pitolisant** in a pediatric population, which can differ from adults due to developmental changes [2].

- **Study Design:** An open-label, single-dose study conducted at three centers in Europe.
- **Participants:** 25 children and adolescents (aged 6 to <18 years) with narcolepsy.
- **Dosing Protocol:** A single oral dose of **pitolisant 17.8 mg** was administered.
- **Key Measurements:** Blood samples were collected pre-dose and at 11 time points post-dose (up to 48 hours). Parameters analyzed included C_{max}, T_{max}, AUC, and half-life. The study found **pitolisant** exposure was higher in younger children (aged 6 to <12 years) compared to older children and adults, partially explained by differences in body weight [2].

The following diagram illustrates the metabolic pathway of **pitolisant** and the key factors influencing its systemic concentration.



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Summary of **pitolisant** metabolism and key drug-gene interactions. PM: Poor Metabolizer.

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To cite this document: Smolecule. [pharmacokinetics pitolisant half-life CYP2D6 metabolism].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b635256#pharmacokinetics-pitolisant-half-life-cyp2d6-metabolism>]

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